Saikogenin D

Description

Contextualization within Triterpenoid (B12794562) Saponin (B1150181) Chemistry

Triterpenoid saponins (B1172615) are a major class of phytochemicals found extensively in the plant kingdom. bibliotekanauki.pl They consist of a triterpenoid aglycone linked to one or more sugar chains. The aglycone part, such as Saikogenin D, is a key determinant of the saponin's properties and biological activity. Saikogenins, in general, are derived from the acid hydrolysis of saikosaponins, which are found in the roots of plants from the Bupleurum genus. researchgate.net

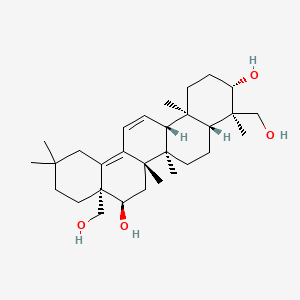

The chemical structure of this compound is characterized by a pentacyclic triterpene framework with a heteroannular diene system. researchgate.net This specific arrangement of double bonds within the ring structure is a defining feature that influences its chemical reactivity and biological interactions.

Historical Perspective of this compound Research and Discovery

The investigation of saikosaponins and their constituent aglycones, including this compound, has a long history rooted in traditional medicine, particularly the use of Bupleuri Radix (the root of Bupleurum species). nih.govkoreascience.kr Early research focused on the isolation and structural elucidation of these compounds. It was discovered that some saikogenins, including this compound, were artifacts formed during the acid hydrolysis process used to break down the saponins. researchgate.net This realization led to more refined extraction and analytical techniques to study the native saponins and their true aglycones. researchgate.net

The structure of this compound, along with other saikogenins like A and C, was established as olean-11,13(18)-diene derivatives through spectroscopic methods. researchgate.net These foundational studies paved the way for a deeper understanding of the structure-activity relationships within this class of compounds.

Role as an Aglycone in Saikosaponin Research

This compound is the aglycone of Saikosaponin B2. koreascience.krthieme-connect.com Saikosaponins are a diverse group of oleanane-type triterpenoid saponins, and their classification is often based on their aglycone structure. mdpi.comresearchgate.net For instance, Saikosaponin D and Saikosaponin A are categorized as epoxy-ether saikosaponins (type I), while Saikosaponin B2, which yields this compound upon hydrolysis, is a heterocyclic diene saikosaponin (type II). mdpi.comresearchgate.net

The study of this compound and other saikogenins is crucial for understanding the metabolism and bioactivity of their parent saikosaponins. nih.govmdpi.com Research has shown that the biological activity of saikosaponins can be significantly influenced by their aglycone moiety. In some cases, the aglycone itself exhibits potent biological effects. For example, this compound has been shown to be a strong inhibitor of NF-κB, a key regulator of inflammation, with even greater potency than its corresponding glycoside, Saikosaponin B2. thieme-connect.com

Current Research Landscape and Future Directions for this compound Studies

The current research on this compound is multifaceted, exploring its potential in various therapeutic areas. Studies have investigated its anti-inflammatory, antioxidant, and cytotoxic effects. ontosight.ai The anti-inflammatory properties are a significant area of focus, with research demonstrating its ability to inhibit key inflammatory pathways. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-IULQVHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Saikogenin D

Plant Sources and Distribution in Bupleurum Species

The genus Bupleurum encompasses approximately 180 to 190 species, which are widely distributed across the Northern Hemisphere, particularly in Eurasia and North Africa. nih.gov These plants are typically perennial herbs characterized by simple, slender leaves and yellowish flowers. nih.gov The roots of Bupleurum species are the most commonly used part in traditional medicine, as they are rich in saikosaponins, which can constitute up to 7% of the root's total dry weight. nih.govtandfonline.com

Bupleurum falcatum is a significant natural source of Saikogenin D. nih.govthieme-connect.com Saikosaponins, including the precursor to this compound, are considered the major active components of this plant. tandfonline.com Studies have isolated Saikosaponin D from the methanolic extract of B. falcatum roots. nih.gov When administered orally, Saikosaponin A and D, the main saikosaponins in B. falcatum, are metabolized into Saikogenin A and this compound. thieme-connect.com The content of various saikosaponins, including Saikosaponin D, in the roots of B. falcatum has been quantified, highlighting its presence as a key constituent. researchgate.net

This compound and its glycoside forms are not exclusive to B. falcatum. Research has led to the isolation of this compound from the roots of Bupleurum bicaule. medchemexpress.comnih.govcjnmcpu.com Similarly, this compound has been identified in Bupleurum chinense, another medicinally important species. medchemexpress.comresearchgate.net The distribution and concentration of these compounds can vary between different Bupleurum species and even between plants from different geographical locations. nih.gov

Table 1: Presence of this compound and Related Compounds in Bupleurum Species

| Compound | Bupleurum falcatum | Bupleurum bicaule | Bupleurum chinense |

| This compound | ✓ | ✓ medchemexpress.comnih.govcjnmcpu.com | ✓ medchemexpress.comresearchgate.net |

| Saikosaponin D | ✓ nih.govthieme-connect.com | ✓ tandfonline.comresearchgate.net | |

| Prothis compound | ✓ nih.govcjnmcpu.com | ✓ researchgate.net |

This table indicates the documented presence of this compound and its related glycosides in the specified Bupleurum species based on available research.

Putative Biosynthetic Routes of Triterpenoids Leading to this compound

The biosynthesis of saikosaponins, including this compound, is a complex process that involves multiple stages, starting from basic precursors and culminating in a diverse array of structurally related compounds. researchgate.net

The journey to this compound begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for the production of isoprenoids. frontiersin.orgrsc.org This pathway, occurring in the cytosol, converts acetyl-CoA into two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgresearchgate.netnih.gov These two molecules are the universal precursors for the synthesis of all terpenoids, including the triterpenoids from which saikosaponins are derived. frontiersin.orgnih.gov

The formation of the characteristic triterpenoid (B12794562) backbone of saikosaponins is a critical step. IPP and DMAPP are combined to form farnesyl diphosphate (FPP), and two molecules of FPP are then joined to create squalene (B77637). nih.govontosight.ai Squalene is subsequently epoxidized to form 2,3-oxidosqualene (B107256). frontiersin.orgontosight.ai The cyclization of 2,3-oxidosqualene is a pivotal branching point in triterpenoid biosynthesis. mdpi.comnih.gov In the case of saikosaponins, the enzyme β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the fundamental aglycone (sapogenin) skeleton. mdpi.commdpi.comtandfonline.com

Following the formation of the β-amyrin backbone, a series of modifications by specific enzymes leads to the vast structural diversity of saikosaponins. mdpi.com Cytochrome P450 monooxygenases (P450s) are responsible for oxidation and hydroxylation reactions at various positions on the triterpene skeleton. frontiersin.orgnih.govoup.com These modifications are crucial for creating the specific aglycones, such as this compound. Subsequently, uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar moieties to the aglycone, a process known as glycosylation. frontiersin.orgnih.govoup.com This glycosylation step results in the formation of the various saikosaponins, including the glycosides that are hydrolyzed to yield this compound. mdpi.comfrontiersin.org The specific P450s and UGTs involved determine the final structure of the saikosaponin produced. scispace.commdpi.com

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Family | Role | Precursor(s) | Product(s) |

| Mevalonate Pathway Enzymes | Precursor Synthesis | Acetyl-CoA | IPP, DMAPP |

| β-Amyrin Synthase (β-AS) | Triterpene Skeleton Formation | 2,3-Oxidosqualene | β-Amyrin |

| Cytochrome P450s (CYP450) | Oxidation/Hydroxylation | β-Amyrin | Oxidized Aglycones |

| UDP-Glycosyltransferases (UGTs) | Glycosylation | Aglycones, Sugar Donors | Saikosaponins |

This interactive table outlines the major enzyme families and their roles in the biosynthetic pathway leading to this compound and other saikosaponins.

Transcriptional Regulation of this compound Biosynthesis

The biosynthetic pathway leading to this compound involves several crucial enzymes whose gene expression levels directly correlate with the production of saikosaponins. The initial steps are part of the terpenoid backbone biosynthesis, which produces the precursor 2,3-oxidosqualene. mdpi.com This precursor is then cyclized by β-amyrin synthase (β-AS) to form β-amyrin, the foundational skeleton of this compound. researchgate.netnih.gov Subsequent modifications, including oxidation and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively, to yield the diverse range of saikosaponins. nih.govfrontiersin.orgnih.gov

Analysis of gene expression, often conducted using techniques like transcriptome sequencing (RNA-seq) and real-time quantitative PCR (qPCR), has been instrumental in identifying and characterizing these key enzyme-encoding genes. mdpi.comresearchgate.netnih.gov Studies have revealed that the expression of genes such as those for HMG-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS) is often upregulated in concert with increased saikosaponin accumulation. mdpi.comresearchgate.netnih.gov For example, research on Bupleurum chinense under drought stress showed a significant positive correlation between the expression levels of HMGR, IPPI, FPS, and β-AS genes and the content of saikosaponins. nih.gov Furthermore, specific transcription factors have been pinpointed as critical regulators; for instance, four MYC-family bHLH transcription factors (BcbHLH1–BcbHLH4) have been identified as potential switches that fine-tune the plant's response to abscisic acid (ABA), thereby modulating saikosaponin biosynthesis. nih.govtandfonline.com

Below is a table detailing the key enzymes involved in the early stages of this compound biosynthesis.

| Enzyme | Abbreviation | Function in the Biosynthetic Pathway |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate, a key step in the MVA pathway. researchgate.netresearchgate.net |

| Isopentenyl diphosphate isomerase | IPPI | Interconverts isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov |

| Farnesyl pyrophosphate synthase | FPS | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. researchgate.netnih.gov |

| Squalene synthase | SS | Catalyzes the head-to-head condensation of two molecules of FPP to form squalene. researchgate.net |

| Squalene epoxidase | SE | Catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. mdpi.comresearchgate.net |

| β-amyrin synthase | β-AS | Catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the triterpenoid skeleton. mdpi.comresearchgate.nettandfonline.com |

| Cytochrome P450s | CYP450s | Mediate the oxidation and hydroxylation of the β-amyrin skeleton. nih.govmdpi.comnih.gov |

| UDP-glycosyltransferases | UGTs | Catalyze the glycosylation of the modified skeleton to form various saikosaponins. frontiersin.orgmdpi.comnih.gov |

The biosynthesis of this compound is highly responsive to a variety of external environmental factors. nih.govfrontiersin.org These abiotic and biotic stresses can trigger signaling cascades within the plant, leading to changes in gene expression and, consequently, the accumulation of secondary metabolites like saikosaponins. nih.govmaxapress.comjuniperpublishers.com Understanding these influences is crucial for agricultural practices aimed at optimizing the production of these valuable compounds.

Drought stress has been identified as a significant factor that can enhance saikosaponin production. researchgate.netnih.gov Studies have shown that short-term or mild drought can induce the accumulation of saikosaponin-a and saikosaponin-d. mdpi.comnih.gov In one study, the content of saikosaponin-a and saikosaponin-d increased by 84.60% and 75.13%, respectively, after a period of drought followed by re-watering. mdpi.comnih.gov This response is linked to the upregulation of key biosynthetic enzyme genes. mdpi.comnih.gov

Other influential environmental factors include light, temperature, and soil fertility. frontiersin.orgnih.govresearchgate.netjst.go.jp Light intensity and photoperiod can affect the production of both primary and secondary metabolites, including the precursors for saikosaponin synthesis. maxapress.comresearchgate.netactascientific.com Plant hormones, which are involved in mediating stress responses, also play a crucial role. Abscisic acid (ABA), a hormone associated with drought stress, has been shown to regulate the expression of bHLH transcription factors, which in turn modulate saikosaponin biosynthesis. nih.govtandfonline.comtandfonline.com Elicitors like methyl jasmonate (MeJA) are also known to stimulate the production of saikosaponins by activating defense-related genes and transcription factors. mdpi.com

The following table summarizes the effects of various environmental factors on the biosynthesis of saikosaponins.

| Environmental Factor | Observed Effect on Saikosaponin Biosynthesis | Relevant Findings |

| Drought Stress | Generally increases saikosaponin content, particularly under mild or short-term stress. nih.govresearchgate.net | Saikosaponin-a and saikosaponin-d increased by 84.60% and 75.13% from the first to the second re-watering stage after drought. mdpi.comnih.gov |

| Light | An important factor affecting the formation of most plant secondary metabolites. maxapress.comresearchgate.net | Light intensity can activate higher antioxidant capacity and alter the content of secondary metabolites. nih.govactascientific.com |

| Temperature | Can modulate the synthesis of secondary metabolites. maxapress.comjst.go.jp | Specific temperature regimes can lead to more abundant production of certain compounds. maxapress.com |

| Fertilization | Excessive nitrogen and phosphorus can reduce the total yield of saikosaponins. researchgate.net | Balanced fertilization is important for optimal growth and secondary metabolite production. frontiersin.org |

| Abscisic Acid (ABA) | Can induce a dose-dependent reduction in saikosaponins. nih.govtandfonline.com | Mediates the expression of BcbHLH transcription factors that regulate the biosynthetic pathway. nih.govnih.govtandfonline.com |

| Methyl Jasmonate (MeJA) | Induces the production of saikosaponins. mdpi.com | Treatment can significantly increase transcripts of genes coding for biosynthetic enzymes. mdpi.com |

Advanced Methodologies for Saikogenin D Isolation and Characterization in Research

Strategies for Extraction and Enrichment from Plant Material

The initial step in isolating Saikogenin D involves its extraction from plant material, typically the roots of Bupleurum species. nih.govnih.gov The process begins with the collection and drying of the plant material, which is then often ground into a powder to maximize the surface area for solvent interaction.

A common strategy involves solvent extraction using aqueous ethanol (B145695) or methanol (B129727). researchgate.netup.ac.za More advanced techniques such as accelerated solvent extraction (ASE) may be employed, which uses elevated temperatures and pressures to improve efficiency, reduce extraction time, and decrease solvent consumption. researchgate.net One optimized procedure utilized 70% aqueous ethanol at 120°C and 100 bar pressure for extraction from Radix bupleuri. researchgate.net

Following the initial extraction, the crude extract contains a complex mixture of compounds. To increase the concentration of this compound and related saponins (B1172615), a process of enrichment, often through solvent partitioning, is performed. researchgate.net The concentrated extract is typically suspended in water and then partitioned sequentially with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol. researchgate.nettmrjournals.com The saponin (B1150181) and sapogenin constituents, including this compound, are often enriched in the n-butanol fraction.

Chromatographic Separation Techniques for this compound Purification

Following extraction and enrichment, chromatographic techniques are indispensable for the purification of this compound from the complex mixture. nih.govcup.edu.cn A combination of different chromatographic methods is typically required to achieve a high degree of purity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of this compound and its parent saikosaponins. nih.govresearchgate.net For purification, preparative HPLC is employed to isolate the target compound in sufficient quantities for structural analysis. mdpi.comresearchgate.net

Reversed-phase HPLC, commonly using an octadecylsilylated (ODS or C18) silica (B1680970) gel column, is the most frequently utilized method. nih.govmdpi.com The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase (the C18 column) and a polar mobile phase. The mobile phase typically consists of a gradient or isocratic mixture of acetonitrile (B52724) and water. mdpi.comnih.gov Detection is often carried out using a UV detector, with a wavelength set around 204 nm, or by an evaporative light scattering detector (ELSD). mdpi.comresearchgate.net

Table 1: Representative HPLC Conditions for Saikosaponin/Saikogenin Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | YMC-pack A-314 ODS (C18), ZORBAX SB-Aq (C18), TeSa-Pak 120 C18 | nih.govmdpi.comnih.gov |

| Mobile Phase | Acetonitrile (ACN) and Water | mdpi.comnih.gov |

| Elution Mode | Isocratic (e.g., 58:42 acetone-water) or Gradient (e.g., ACN/water from 30% to 70%) | nih.govmdpi.com |

| Flow Rate | 0.8 - 1.2 mL/min | nih.govmdpi.com |

| Detection | UV (204 nm) or Differential Refractometer | nih.govmdpi.com |

| Internal Standard | Megestrol (in some quantitative methods) | nih.gov |

Column chromatography is a foundational technique for the large-scale, preliminary separation of compounds from the enriched extract. cup.edu.cn For this compound isolation, a combination of silica gel and Sephadex LH-20 column chromatography is frequently reported. nih.govresearchgate.netnatmedlib.uz

The enriched n-butanol fraction is first subjected to silica gel column chromatography. tmrjournals.com This technique separates compounds based on their polarity. A solvent system, often a mixture of chloroform (B151607) and methanol, is passed through the column, and fractions are collected sequentially. mdpi.com

Fractions containing the compounds of interest are then often pooled and further purified using Sephadex LH-20 column chromatography. tmrjournals.comnatmedlib.uz Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. natmedlib.uz Elution with a solvent like methanol allows for the removal of impurities and the further isolation of compounds like this compound. natmedlib.uz This sequential use of different column types is a powerful strategy for navigating the complexities of natural product extracts. psu.edu

Table 2: Generalized Chromatographic Purification Workflow for this compound

| Step | Chromatographic Method | Stationary Phase | Purpose | Source(s) |

|---|---|---|---|---|

| 1 | Column Chromatography | Silica Gel | Initial fractionation based on polarity | nih.govresearchgate.net |

| 2 | Column Chromatography | Sephadex LH-20 | Further purification based on molecular size | nih.govresearchgate.netnatmedlib.uz |

| 3 | Preparative HPLC | Reversed-Phase C18 | Final purification to yield high-purity compound | mdpi.comresearchgate.net |

Structural Elucidation Research Using Advanced Spectroscopic Techniques

Once this compound has been purified, its chemical structure must be unequivocally confirmed. This is accomplished using a suite of advanced spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity. nih.govresearchgate.netunmul.ac.id

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound. up.ac.zanih.gov The process involves using one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

1D NMR: ¹H NMR (proton) spectra provide information about the different types of hydrogen atoms in the molecule and their immediate electronic environment. ¹³C NMR spectra reveal the number and types of carbon atoms.

2D NMR: To assemble the complete structure, 2D NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. unmul.ac.idresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule. nih.govresearchgate.net

Through the comprehensive analysis of these NMR spectra, researchers can piece together the complete bonding framework of this compound and confirm its identity by comparing the data with published values. nih.govresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the precise molecular weight of the isolated compound. nih.govresearchgate.netresearchgate.net In this technique, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with very high accuracy. mdpi.com This high-resolution measurement allows for the unambiguous determination of the compound's elemental formula (the exact number of carbon, hydrogen, and oxygen atoms). researchgate.net The molecular formula obtained from HRESI-MS serves as a crucial piece of evidence that corroborates the structure determined by NMR spectroscopy. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present within a molecule, thereby providing crucial information for structural elucidation and confirmation. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.czacenet.edu Different types of bonds and functional groups vibrate at specific, characteristic frequencies, and the resulting IR spectrum serves as a unique molecular "fingerprint." innovareacademics.in For complex natural products like this compound, IR spectroscopy is an indispensable tool used alongside other spectrometric methods for definitive structural analysis. researchgate.netresearchgate.net

The structure of this compound, a pentacyclic triterpenoid (B12794562), contains several key functional groups that give rise to distinct and identifiable absorption bands in an IR spectrum. ontosight.aixcessbio.com Research on oleanane-type triterpenoid saponins demonstrates that characteristic absorptions for hydroxyl (-OH), olefinic (C=C), and C-O-C ether linkages are readily observable, making IR analysis a reliable method for this class of compounds. nih.gov

The primary IR absorption bands anticipated for this compound and their correlation to its specific structural features are detailed below:

Hydroxyl (-OH) Group: this compound contains multiple hydroxyl groups. ontosight.ai These groups are expected to produce a strong and characteristically broad absorption band in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The broadening of this peak is a direct result of intermolecular hydrogen bonding between the -OH groups of adjacent molecules.

Alkane C-H Groups: The core steroidal backbone is rich in sp³-hybridized carbon atoms. ontosight.ai The stretching vibrations of these C-H bonds consistently appear as strong, sharp peaks in the 2850–3000 cm⁻¹ range. Additional bending vibrations for these aliphatic groups (e.g., from methyl and methylene (B1212753) units) can be observed in the 1310–1470 cm⁻¹ region. researchgate.net

Olefinic (C=C) Group: The presence of a carbon-carbon double bond within the pentacyclic structure is a key feature of this compound. xcessbio.com This is confirmed by an absorption band in the 1640–1680 cm⁻¹ range corresponding to the C=C stretching vibration. While this peak can sometimes be of weak to moderate intensity, its presence is a significant indicator. Furthermore, the stretching vibration of the vinylic C-H bond (=C-H) associated with this group would appear at a slightly higher frequency than aliphatic C-H stretches, typically just above 3000 cm⁻¹. vscht.cz

Ether (C-O) Linkage: The polycyclic structure of this compound includes ether linkages (C-O-C). These bonds give rise to strong, distinct absorption bands in the fingerprint region of the spectrum, generally located between 1000 and 1300 cm⁻¹. The detection of these C-O stretching vibrations is crucial for confirming the complete ring structure of the sapogenin. nih.gov

The combination of these specific absorption bands provides a comprehensive spectroscopic profile. By analyzing the presence, position, and shape of these peaks, researchers can confidently confirm the identity and structural integrity of this compound.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

| 3600 - 3200 | Hydroxyl (-OH) | O-H Stretch | Strong, Broad |

| > 3000 | Vinylic C-H | =C-H Stretch | Medium |

| 3000 - 2850 | Alkane C-H | -C-H Stretch | Strong |

| 1680 - 1640 | Alkene (C=C) | C=C Stretch | Weak to Medium |

| 1470 - 1310 | Alkane C-H | -C-H Bend | Medium |

| 1300 - 1000 | Ether (C-O-C) | C-O Stretch | Strong |

Chemical Synthesis and Derivatization Research of Saikogenin D

Total Synthesis Approaches to the Saikogenin D Aglycone

The total synthesis of complex natural products like saikosaponins and their aglycones, including this compound, represents a significant challenge in organic chemistry due to their intricate structures and high degree of oxidation. Research has led to the development of synthetic pathways starting from more readily available triterpenoids. A notable approach has been the synthesis of Saikosaponin A and D, which share structurally similar aglycones, from oleanolic acid. nih.govmdpi.com

This synthetic strategy involves a retrosynthetic plan that divides the target molecule into a saikogenin derivative (the aglycone) and a glycosyl donor. mdpi.com The key to this synthesis is the preparation of the highly oxidized D/E rings of the aglycone, which feature a unique 13,28-epoxy-ether moiety. nih.govmdpi.com Researchers have developed methods for site-selective C-H hydroxylation to introduce the necessary functional groups onto the triterpenoid (B12794562) skeleton of oleanolic acid. nih.gov The process allows for the creation of Saikogenin F (SGF) and Saikogenin G (SGG), the respective aglycones of Saikosaponin A and D. nih.gov Saikogenin G, the aglycone of Saikosaponin D, is a stereoisomer of Saikogenin F, differing in the chirality at the 16-OH position. nih.gov This synthesis provides a viable route to obtaining the aglycone, which is otherwise difficult to isolate in large quantities from natural sources, thereby enabling further research into its biological activities and the development of derivatives. nih.gov

Semi-synthetic Pathways from Saikosaponins to this compound

Given the low natural abundance of this compound, semi-synthetic methods starting from its more plentiful glycosylated precursors, saikosaponins, are crucial for obtaining sufficient quantities for research. These pathways primarily involve the cleavage of the sugar moieties (deglycosylation) from the aglycone.

Enzymatic biotransformation is a highly selective and effective method for producing saikogenins from saikosaponins, as it allows for precise control over the cleavage of specific glycosidic bonds under mild conditions, unlike harsher chemical methods. thieme-connect.de Various enzymes, including those from microbial and plant sources, have been utilized for this purpose.

Researchers have successfully used recombinant β-glucosidases to convert major saikosaponins, such as Saikosaponin A (SSA) and Saikosaponin D (SSD), into their respective aglycones. mdpi.com For instance, two recombinant glycoside hydrolases, BglPm from Paenibacillus mucilaginosus and BglLk from Lactobacillus koreensis, have been shown to effectively hydrolyze SSA and SSD. mdpi.comresearchgate.net The process involves a stepwise hydrolysis: SSD is first converted to Prosaikogenin G (PSG) by cleaving the terminal glucose unit, and then PSG is hydrolyzed to Saikogenin G (SGG), the aglycone of SSD. mdpi.comresearchgate.net Similarly, cellulase (B1617823) has been employed to selectively remove glucose at the C-3 position of saikosaponins to produce lipophilic prosaikogenins. thieme-connect.de

Human intestinal bacteria also play a role in the metabolism of saikosaponins. A strain identified as Eubacterium sp. A-44 was found to hydrolyze saikosaponins to saikogenins through the action of two key enzymes: a β-D-glucosidase and a β-D-fucosidase. jst.go.jpnih.gov These enzymes work sequentially to first remove glucose and then fucose. nih.gov However, it was noted that the β-D-fucosidase from this bacterium could hydrolyze Prosaikogenin A and F but not Prothis compound and G. jst.go.jpnih.gov Other intestinal bacteria, such as Bifidobacterium sp., have also demonstrated the ability to hydrolyze saikosaponins to their corresponding prosaikogenins. wakan-iyaku.gr.jp

| Enzyme/Source | Substrate | Product(s) | Reference |

|---|---|---|---|

| BglPm (recombinant β-glucosidase from Paenibacillus mucilaginosus) | Saikosaponin A | Prosaikogenin F → Saikogenin F | mdpi.comresearchgate.net |

| BglLk (recombinant β-glucosidase from Lactobacillus koreensis) | Saikosaponin D | Prosaikogenin G → Saikogenin G | mdpi.comresearchgate.net |

| Cellulase | Saikosaponin A, C, D | Prosaikogenin F, E1, G | thieme-connect.de |

| Eubacterium sp. A-44 (β-D-glucosidase & β-D-fucosidase) | Saikosaponin a, b1 | Prosaikogenin A → Saikogenin A | nih.gov |

| Bifidobacterium sp. Saiko-1 | Saikosaponin a, b1, b2, d | Corresponding prosaikogenins | wakan-iyaku.gr.jp |

Acid hydrolysis is a conventional method for cleaving glycosidic bonds to produce aglycones from saponins (B1172615). This process can be influenced by various factors in vivo, such as gastric acids. tandfonline.com Studies have shown that Saikosaponin D (SSD) can be completely transformed into Saikosaponin B2 (SSB2) after incubation in rat gastric juice. tandfonline.com Further metabolism of SSB2 in the intestinal juice can then yield Prothis compound and this compound. tandfonline.com

However, laboratory-based acid hydrolysis must be carefully controlled, as the conditions can lead to the formation of artifacts. Research on the saponins from Bupleurum falcatum revealed that some isolated saikogenins, such as A, B, and C, were actually artifacts formed during the acid hydrolysis process. researchgate.net It was suggested that the native saponin (B1150181) that would lead to this compound may have already undergone transformation, indicating the sensitivity of these compounds to acidic environments. researchgate.net Despite these challenges, complete hydrolysis of Saikosaponin D has been achieved under specific acidic conditions. nii.ac.jp

Design and Synthesis of this compound Analogs and Derivatives for Research

The synthesis of analogs and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies and exploring new pharmacological potentials. By modifying the core structure of the saikosaponin or the saikogenin itself, researchers can probe the importance of different functional groups for biological activity.

One example is the synthesis of Saikosaponin Y. nih.gov This compound was initially reported as a semi-synthetic derivative of Saikosaponin D but was later isolated as a natural product. nih.govthieme-connect.comresearchgate.net The synthesis of Saikosaponin Y and other congeners, such as Prosaikogenin F and G, has been achieved as part of larger total synthesis efforts. nih.gov These synthetic endeavors provide access to a range of related compounds, facilitating a deeper understanding of how structural variations impact function. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of this compound and its parent saponins correlates with their biological effects. Research has identified several key structural features that are crucial for their activity.

A significant finding is that the biological activity often correlates inversely with the number of sugar units attached to the C-3 position of the aglycone. thieme-connect.com For example, the aglycone this compound itself was found to be the most potent inhibitor of NF-κB transactivation (91% inhibition), while Prothis compound (with one fucose sugar) was less active (75% inhibition), and Saikosaponin B2 (with a disaccharide) was even less so (20% inhibition). thieme-connect.com This suggests that the aglycone form is potentially the most active, and the sugar moieties may modulate bioavailability and activity. thieme-connect.com

The stereochemistry of the hydroxyl groups on the aglycone skeleton plays a pivotal role in determining the specific biological activities of saikosaponins. A key example is the orientation of the hydroxyl group at the C-16 position. shimadzu.com.cn

Saikosaponin A (SSA) and Saikosaponin D (SSD) are stereoisomers whose aglycones differ only in the configuration of the C-16 hydroxyl group: Saikogenin F (from SSA) has a 16β-OH, while Saikogenin G (from SSD) has a 16α-OH. nih.govbibliotekanauki.pl This subtle structural difference leads to distinct pharmacological profiles. SSA is reported to exhibit strong anti-inflammatory effects, whereas SSD shows potent antitumor activity. nih.gov This highlights that the specific spatial orientation of the C-16 hydroxyl group is a critical determinant of the molecule's biological function, directing its interaction with molecular targets. mdpi.comshimadzu.com.cn

| Compound | Aglycone | C-16 OH Orientation | Primary Reported Activity | Reference |

|---|---|---|---|---|

| Saikosaponin A | Saikogenin F | β (beta) | Anti-inflammatory | nih.gov |

| Saikosaponin D | Saikogenin G | α (alpha) | Antitumor | nih.gov |

Role of Epoxy Bridges and Olefinic Bonds in Biological Interactions

The structural characteristics of saikogenins, particularly the presence and configuration of epoxy bridges and olefinic bonds, are pivotal in defining their biological interaction profiles. Research into the structure-activity relationships (SAR) of this compound and its related saponins has revealed that these specific chemical features are significant determinants of their bioactivity, including anti-inflammatory and antiviral effects. researchgate.netresearchgate.net The core structure of these compounds is an oleanane (B1240867) skeleton, but modifications such as the formation of a 13,28-epoxy ether bridge or the presence of a heteroannular diene system drastically alter their interactions with biological targets. thieme-connect.comnih.gov

Detailed investigations have highlighted a clear distinction in activity between saikogenins possessing a 13,28-epoxy bridge and those, like this compound, which feature a conjugated double bond system. thieme-connect.com this compound is structurally defined as Olean-11,13(18)-diene-3β,16α,23,28-tetraol, indicating the presence of two olefinic bonds forming a heteroannular diene system and a lack of the epoxy linkage. bibliotekanauki.plresearchgate.net

Research focused on the inhibition of the NF-κB signaling pathway, a key mediator of inflammation, provides a clear example of the functional importance of these structural motifs. thieme-connect.comnih.gov this compound, as the aglycone, demonstrated the most potent inhibitory activity against NF-κB (91% inhibition at 30µM) with no significant cytotoxicity. thieme-connect.com Its glycoside derivatives, such as prothis compound, showed reduced but still significant activity. thieme-connect.com This suggests that the unencumbered diene structure of the aglycone is crucial for strong, non-cytotoxic anti-inflammatory effects.

In contrast, saikosaponins that contain a 13,28-epoxy bridge, such as Saikosaponin A and Saikosaponin Y, also exhibit potent biological activities, but these are often associated with significant cytotoxicity. thieme-connect.comnih.gov For instance, Saikosaponin A and Y are strong NF-κB inhibitors but also show high cytotoxicity. thieme-connect.comnih.gov Furthermore, preliminary studies on antiviral activity against the influenza A virus have indicated that the 13,28-epoxy group is a significant feature for potent inhibitory activity and selectivity. researchgate.net

These findings underscore a fundamental divergence in biological function dictated by the presence of either an epoxy bridge or a diene system. The heteroannular diene of this compound appears to confer potent anti-inflammatory activity with a favorable cytotoxicity profile, whereas the 13,28-epoxy bridge found in its derivatives is linked to both potent bioactivity and significant cytotoxicity, as well as antiviral properties. researchgate.netthieme-connect.com

Research Findings on Structural Features and NF-κB Inhibition

| Compound | Key Structural Feature | NF-κB Inhibition (at 30µM) | Cytotoxicity |

|---|---|---|---|

| This compound (1) | 11,13(18)-diene system | 91% | Low / Not Significant |

| Prothis compound (2) | 11,13(18)-diene system (with fucose) | 75% | Low |

| Saikosaponin A (8) | 13,28-epoxy bridge | >50% (Strong) | High |

| Saikosaponin Y (6) | 13,28-epoxy bridge | >50% (Strong) | High |

Molecular and Cellular Mechanisms of Action in Pre Clinical Research

Modulation of Cellular Signaling Pathways (in vitro/animal studies)

Saikogenin D has been shown to interfere with several critical signaling cascades that are fundamental to cellular function and are often dysregulated in disease states. Its effects on these pathways are a cornerstone of its observed bioactivity in research models.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. The active NF-κB then translocates to the nucleus to regulate gene expression.

Preclinical studies have shown that this compound can suppress the activation of the NF-κB pathway. nih.govresearchgate.net Research in differentiated ATDC5 chondrocytes stimulated with interleukin-1β (IL-1β) demonstrated that this compound treatment significantly decreased the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα. nih.gov By inhibiting the phosphorylation and subsequent degradation of IκBα, this compound effectively prevents the nuclear translocation of p65. nih.gov This mechanism was further confirmed by immunofluorescence studies showing reduced p65 fluorescence intensity in the nucleus after this compound treatment. nih.gov In other models, this compound has been found to suppress NF-κB activation to mitigate intestinal inflammation and enhance the efficacy of chemotherapeutic agents in gastric cancer cells, potentially through the inhibition of the IKKβ/NF-κB pathway. nih.gov

Table 1: Effect of this compound on NF-κB Pathway Components

| Cell/Animal Model | Stimulus | Key Finding | Reference |

|---|---|---|---|

| Differentiated ATDC5 Chondrocytes | IL-1β | Decreased phosphorylation of p65 and IκBα; prevented p65 nuclear translocation. | nih.gov |

| Dextran Sulfate Sodium (DSS)-induced Colitis Mice | DSS | Suppressed NF-κB activation, leading to reduced pro-inflammatory cytokines. | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.govorigene.com The three major, well-characterized MAPK subfamilies are the c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38 MAPKs. nih.govresearchgate.net

The role of this compound in modulating MAPK pathways appears to be context-dependent. In a study involving IL-1β-stimulated chondrocytes, this compound did not significantly reduce the phosphorylation levels of ERK, JNK, and p38. nih.gov However, broader reviews of its molecular mechanisms indicate that its anti-cancer effects, particularly on migration and invasion, are linked to the suppression of the Ras/Raf/MEK/ERK, JNK, and p38 MAPK pathways. nih.gov For instance, this compound has been found to target the MKK4-JNK axis to inhibit the growth of pancreatic cancer cells. nih.gov Furthermore, it has been reported to ameliorate cisplatin-induced nephrotoxicity by inhibiting reactive oxygen species (ROS)-mediated activation of both MAPK and NF-κB pathways. researchgate.net This suggests that the modulatory effects of this compound on MAPK signaling may vary depending on the cell type and the specific pathological stimulus.

Table 2: Research Findings on this compound and MAPK Pathways

| Research Model | Context | Effect on MAPK Pathways | Reference |

|---|---|---|---|

| IL-1β-stimulated ATDC5 Chondrocytes | Osteoarthritis | No significant reduction in phosphorylation of ERK, JNK, and p38. | nih.gov |

| Pancreatic Cancer Cells (BxPC3) | Cancer | Activation of the MKK4-JNK signaling pathway, leading to apoptosis. | nih.gov |

| Various Cancer Models (Review) | Cancer | Suppression of Ras/Raf/MEK/ERK, JNK, and p38MAPK pathways linked to anti-metastatic effects. | nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. nih.gov Its activation typically involves phosphorylation, which leads to dimerization and translocation to the nucleus to regulate target gene expression. researchgate.net The persistent activation of STAT3 is frequently observed in various cancers.

Research into the anti-tumor mechanisms of this compound has identified STAT3 as one of its molecular targets. nih.gov Studies indicate that this compound exerts its effects by inhibiting tumor-cell growth and proliferation through the modulation of molecules that include STAT3. nih.gov By downregulating the phosphorylation of STAT3, this compound can interfere with the signaling cascade that promotes oncogenic processes. researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govnih.govqiagen.com Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.gov

This compound has been shown to modulate the PI3K-Akt-mTOR pathway, particularly in the context of cancer drug resistance. nih.gov Its mechanism involves affecting the sensitivity of cancer cells to chemotherapy by modulating this signaling cascade. nih.gov A network pharmacology study predicted that the PI3K-Akt signaling pathway is a key target for the therapeutic effects of Saikogenin G, a metabolite of Saikosaponin D. nih.gov By inhibiting this pathway, this compound can influence crucial cellular functions and potentially reverse drug resistance phenotypes in cancer cells. nih.gov

Regulation of Cellular Processes in Research Models

Beyond modulating specific signaling pathways, this compound has been observed to directly influence fundamental cellular processes, most notably the cell cycle.

The cell cycle is a tightly regulated process that governs cell division and proliferation. khanacademy.org The G0/G1 phase is a critical checkpoint where the cell commits to entering the division cycle. Arrest at this phase prevents cells from replicating their DNA and dividing. youtube.com This process is controlled by the interplay of cyclins and cyclin-dependent kinases (CDKs), such as Cyclin D1 and CDK4. nih.govyoutube.comnih.gov

Preclinical research has demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase in cancer cells. nih.gov A comprehensive review of its anti-tumor mechanisms highlights that this compound inhibits the growth and proliferation of tumor cells by targeting key cell cycle regulatory molecules, including Cyclin D1. nih.gov By downregulating the expression or activity of proteins like Cyclin D1, this compound disrupts the progression from the G1 phase to the S phase, effectively halting cell proliferation. nih.gov

Table 3: this compound's Effect on Cell Cycle Progression

| Cellular Process | Key Molecular Target | Observed Outcome in Research Models | Reference |

|---|

Induction of Programmed Cell Death (Apoptosis, Autophagy)

This compound has been shown in preclinical research to induce programmed cell death in various cancer cell lines through the distinct but interconnected processes of apoptosis and autophagy. mdpi.comnih.gov Studies have demonstrated that this compound can trigger both apoptotic and autophagic mechanisms, leading to the controlled elimination of tumor cells. nih.govnih.gov For instance, in glioblastoma multiforme (GBM) cell lines, this compound treatment resulted in a significant increase in the proportion of apoptotic cells and concurrently induced autophagy. nih.govnih.gov This dual-action suggests a multifaceted approach by which this compound exerts its anti-cancer effects.

In colorectal cancer (CRC) cells, this compound was observed to induce both autophagy and apoptosis, which contributed to the inhibition of lung metastasis. mdpi.com The induction of autophagy was confirmed by the increased levels of autophagic factors such as LC3B and p62. mdpi.com Similarly, in hepatoma cells, this compound was found to enhance radiation-induced apoptosis by promoting autophagy, a process mediated through the inhibition of mTOR phosphorylation. medsci.org

Involvement of Bcl-2 Family Proteins and Caspases

The apoptotic activity of this compound is closely linked to the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases, which are key regulators of programmed cell death. mdpi.comnih.gov The Bcl-2 family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members. nih.govnih.gov A shift in the balance between these proteins can determine a cell's fate. nih.gov

In colorectal cancer cells, treatment with this compound led to the downregulation of the Bcl-2 family, contributing to the induction of apoptosis. mdpi.com Research on DU145 human prostate carcinoma cells further elucidated this mechanism, showing that this compound induces apoptosis by modulating Bcl-2 family proteins, leading to the dissipation of the mitochondrial membrane potential and subsequent activation of caspase-3. nih.gov

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. mdpi.com this compound has been found to trigger a cascade of caspase activation. In glioblastoma cells, its treatment resulted in the cleavage and increased expression of Caspase-12, Caspase-9, and Caspase-3. nih.gov Similarly, in colorectal cancer cells, Saikosaponin D-induced apoptosis involved the cleavage of caspase-9 and caspase-3. mdpi.com The activation of caspase-3, an executioner caspase, was also observed in non-small cell lung cancer cells and prostate cancer cells following treatment. nih.govnih.gov This activation ultimately leads to the cleavage of cellular substrates, culminating in cell death. mdpi.com

Mitochondrial Pathway Disruption

The mitochondrial or intrinsic pathway of apoptosis is a critical target of this compound's anti-cancer activity. mdpi.comnih.gov This pathway is tightly regulated by the Bcl-2 family of proteins, which control the permeability of the outer mitochondrial membrane. nih.govnih.gov

Studies have shown that this compound can induce the dissipation of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade. nih.govnih.gov In DU145 human prostate cancer cells, this compound treatment led to a loss of mitochondrial membrane potential, which was followed by the release of cytochrome c from the mitochondria into the cytosol. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. mdpi.com This activation of caspase-9 then triggers a downstream cascade involving the activation of executioner caspases like caspase-3, ultimately leading to apoptosis. mdpi.com

This disruption of the mitochondrial pathway has been observed in various cancer cell types, highlighting it as a central mechanism of this compound-induced cell death. nih.govnih.gov

Inhibition of Cell Proliferation in Specific Cell Lines

This compound has demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cell lines in preclinical studies. mdpi.comnih.govbiosynth.com This anti-proliferative activity is a cornerstone of its potential as an anti-cancer agent. researchgate.net

The compound has shown dose-dependent inhibition of proliferation in various cancer types. For instance, in glioblastoma multiforme (GBM) cell lines such as RG-2, U87-MG, and U251, this compound significantly inhibited cell proliferation. nih.govnih.gov Similarly, it reduced the survival and colony formation ability of colorectal cancer (CRC) cells. mdpi.com

In human non-small cell lung cancer cell lines A549 and H1299, this compound exhibited dose-dependent inhibitory effects with IC50 values of 3.57 µM and 8.46 µM, respectively. nih.gov Furthermore, it has been shown to inhibit the proliferation of DU145 human prostate cancer cells in a concentration-dependent manner. nih.gov The anti-proliferative mechanisms often involve cell cycle arrest, as observed in prostate cancer cells where this compound induced arrest at the G0/G1 phase. nih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| RG-2, U87-MG, U251, LN-428 | Glioblastoma Multiforme | Significant inhibition of proliferation in a dose-dependent manner. | nih.govnih.gov |

| Colorectal Cancer (CRC) cells | Colorectal Cancer | Reduced survival and colony formation ability. | mdpi.com |

| A549 | Non-Small Cell Lung Cancer | Dose-dependent inhibition (IC50: 3.57 µM). | nih.gov |

| H1299 | Non-Small Cell Lung Cancer | Dose-dependent inhibition (IC50: 8.46 µM). | nih.gov |

| DU145 | Prostate Cancer | Inhibited proliferation in a concentration-dependent manner. | nih.gov |

| Hepatoma cells | Liver Cancer | Inhibited proliferation, especially in combination with radiation. | medsci.org |

| BxPC3 | Pancreatic Cancer | Inhibited growth. | researchgate.net |

Suppression of Cellular Migration and Invasion

In addition to its effects on cell death and proliferation, this compound has been shown to suppress the migration and invasion of cancer cells, which are critical processes in tumor metastasis. mdpi.comresearchgate.net

In a study on colorectal cancer (CRC) cells, this compound was found to inhibit lung metastasis in an in vivo model. mdpi.com This anti-metastatic effect is attributed to its ability to interfere with the migratory and invasive properties of cancer cells. mdpi.com Another study noted that this compound could partially inhibit the migration and invasion of LN-229 glioblastoma cells. researchgate.net

The mechanisms underlying this suppression of migration and invasion are multifaceted. For instance, Saikosaponin D has been shown to reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cell invasion. nih.gov

Interactions with Specific Molecular Targets

This compound exerts its diverse pharmacological effects by interacting with and modulating the activity of various specific molecular targets within the cell. mdpi.comnih.gov These interactions are central to its anti-inflammatory and anti-cancer properties.

Enzyme Activity Modulation (e.g., COX-2, iNOS, CYPs, FASN, ACACA, CPT1α, MMPs)

This compound has been shown to modulate the activity of several key enzymes involved in inflammation, cancer progression, and metabolism.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These are pro-inflammatory enzymes often overexpressed in tumors. nih.govcaldic.com Saikosaponin D has been reported to suppress the expression of COX-2 in hepatocellular carcinoma cells. dntb.gov.ua

Cytochrome P450 Enzymes (CYPs): These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. mdpi.comnih.gov In C6 rat glioma cells, this compound was found to activate epoxygenases, specifically CYP1A1, CYP2B1, and CYP2J3, leading to the conversion of arachidonic acid into metabolites that subsequently inhibit prostaglandin (B15479496) E(2) production. nih.gov

Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase alpha (ACACA): FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a role in tumor growth and survival. nih.govmdpi.com While direct modulation of FASN and ACACA by this compound is an area of ongoing research, the broader class of saponins (B1172615) has been investigated for their effects on lipid metabolism.

Carnitine Palmitoyltransferase 1α (CPT1α): This enzyme is a key regulator of fatty acid oxidation. The interaction of this compound with CPT1α is not yet well-defined in the available literature.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade components of the extracellular matrix and are crucial for tumor invasion and metastasis. mdpi.comnih.gov Saikosaponin D has been shown to reduce the expression of MMP-2 and MMP-13 in rat liver cancer tissue, contributing to its anti-metastatic effects. nih.gov

| Enzyme | Effect of this compound | Cell/Tissue Model | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Suppression of expression | Hepatocellular carcinoma cells | dntb.gov.ua |

| Cytochrome P450 (CYP) Epoxygenases (CYP1A1, CYP2B1, CYP2J3) | Activation | C6 rat glioma cells | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Reduced expression | Rat liver cancer tissue | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Reduced expression | Rat liver cancer tissue | nih.gov |

Receptor Binding and Signaling (e.g., NRP-1, p75NTR, TrkB, PDGF-βR)

Current pre-clinical research has not established direct binding interactions or signaling pathway modulation for this compound with the neurotrophic and growth factor receptors Neuropilin-1 (NRP-1), p75 neurotrophin receptor (p75NTR), Tropomyosin receptor kinase B (TrkB), or Platelet-derived growth factor receptor beta (PDGF-βR). While the p75NTR and Trk receptors are known to form functional complexes and mediate opposing cellular signals such as cell survival and apoptosis nih.govembopress.org, and are involved in complex signaling cascades nih.govresearchgate.netnih.gov, a direct functional relationship with this compound has not been characterized in the scientific literature.

Ion Channel Modulation (e.g., Intracellular Ca2+ concentration)

Saikosaponin D, the glycoside precursor to this compound, has been identified as a potent modulator of intracellular calcium (Ca2+) concentration. nih.govnih.govu-fukui.ac.jp Dysregulation of calcium homeostasis is a critical factor in various cellular processes, including apoptosis. nih.govnih.gov

Research indicates that Saikosaponin D elevates cytosolic Ca2+ levels through a dual mechanism:

Influx from Extracellular Space : It increases the permeability of the plasma membrane, leading to a significant influx of extracellular Ca2+. nih.gov This effect is thought to occur through the formation of pores in the membrane that are permeable to calcium ions. nih.gov

Release from Intracellular Stores : Saikosaponin D also triggers the release of Ca2+ from intracellular stores, specifically from microsomal vesicles, which include the endoplasmic reticulum. nih.gov Some evidence suggests this may be achieved through the direct inhibition of the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for sequestering calcium within these organelles. nih.gov

This substantial increase in intracellular Ca2+ concentration is a key event that can initiate downstream signaling cascades leading to cellular responses such as apoptosis in various cell types, including neocortical neurons. nih.gov

| Mechanism | Effect | Cell Type Studied | Reference |

|---|---|---|---|

| Increased Plasma Membrane Permeability | Massive influx of extracellular Ca2+ | Neocortical neurons | nih.gov |

| Release from Intracellular Stores | Release of Ca2+ from microsomal vesicles | Neocortical neurons | nih.gov |

| Inhibition of SERCA Pump | Increase in cytosolic Ca2+ concentration | Ovarian cancer cells | nih.gov |

Immunomodulatory Effects in Murine Models

In murine models, this compound and its precursor Saikosaponin D exhibit significant immunomodulatory activities, influencing the function of key immune cells such as macrophages and T lymphocytes. nih.govnih.gov These effects underscore the compound's ability to regulate immune responses, from activating innate immune cells to suppressing adaptive immune cell activation.

Activation of Macrophages

This compound and Saikosaponin D have been shown to be potent activators of macrophages in murine models. nih.gov The administration of these compounds leads to a marked accumulation of cells in the peritoneal cavity and induces a state of macrophage activation. nih.gov This activated phenotype is characterized by several functional enhancements that are critical for an effective immune response. nih.gov

Key indicators of macrophage activation observed in these studies include:

Enhanced Phagocytic Activity : An increased ability of macrophages to engulf and digest cellular debris and pathogens.

Increased Lysosomal Enzyme Levels : Specifically, a rise in acid phosphatase, indicating heightened digestive capacity within the macrophages.

Induction of Cytostatic Activity : The ability to inhibit the growth of other cells, such as tumor cells.

Expression of Ia Antigen : Upregulation of MHC class II molecules on the macrophage surface, which is essential for presenting antigens to T lymphocytes.

Furthermore, in the context of the tumor microenvironment in murine models of pancreatic cancer, Saikosaponin D has been found to modulate the polarization of tumor-associated macrophages by inhibiting the M2 phenotype, which is typically associated with immunosuppression and tumor progression. nih.gov

| Parameter of Activation | Observed Effect | Significance | Reference |

|---|---|---|---|

| Phagocytic Activity | Enhanced | Improved clearance of pathogens/debris | nih.gov |

| Acid Phosphatase Levels | Increased | Enhanced intracellular digestion | nih.gov |

| Cytostatic Activity | Induced | Inhibition of target cell proliferation | nih.gov |

| Ia Antigen Expression | Increased | Enhanced antigen presentation to T cells | nih.gov |

| M2 Macrophage Polarization | Inhibited | Modulation of immunosuppressive tumor microenvironment | nih.gov |

Suppression of T Lymphocyte Activation

In contrast to its activating effect on macrophages, Saikosaponin D demonstrates a significant suppressive effect on T lymphocyte activation in mice. nih.gov This inhibitory action has been observed in vitro in mouse T cells stimulated with mitogens such as Concanavalin A or a combination of PMA and Ionomycin. nih.gov

The mechanism underlying this immunosuppressive effect involves the disruption of critical signaling pathways that are required for T cell activation and proliferation. Research has shown that Saikosaponin D suppresses the DNA binding activity and nuclear translocation of key transcription factors, including:

Nuclear Factor-kappa B (NF-κB)

Nuclear Factor of Activated T-cells (NF-AT)

Activator protein 1 (AP-1)

By inhibiting these signaling pathways, Saikosaponin D effectively curtails the activation cascade in T lymphocytes. nih.gov

| Cytokine | Effect | Cell Model | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Decreased production | Activated mouse T lymphocytes | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | Activated mouse T lymphocytes | nih.gov |

| Interferon-gamma (IFN-γ) | Decreased production | Activated mouse T lymphocytes | nih.gov |

Advanced Analytical Method Development for Saikogenin D Research

Quantitative Determination of Saikogenin D in Research Samples

Accurate quantification of this compound is fundamental to understanding its properties and effects in research settings. To achieve this, various analytical techniques have been optimized and validated to ensure reliable and precise measurements.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful tool for the quantitative analysis of this compound. researchgate.netresearchgate.net The optimization of chromatographic conditions is a critical step to achieve high resolution, good peak shape, and acceptable retention times. analis.com.my For the analysis of saikosaponins, including this compound, a gradient elution using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.5% formic acid) has been successfully employed. researchgate.netnih.gov A rapid-resolution liquid chromatography (RRLC) method has been developed that allows for the separation of major constituents within 20 minutes. researchgate.net

Key parameters that are often optimized include the mobile phase composition, flow rate, and column temperature. analis.com.mymdpi.com For instance, a study successfully separated 15 saikosaponin derivatives in a single run by optimizing the ionization process, utilizing negative ion electrospray ionization (ESI) for enhanced sensitivity. nih.gov The choice of the stationary phase is also crucial for achieving the desired selectivity. sigmaaldrich.com

Micellar Electrokinetic Chromatography (MEKC) presents another viable technique for the separation and analysis of compounds like this compound. scitechnol.com MEKC utilizes micelles as a pseudo-stationary phase to separate analytes based on their hydrophobicity and charge. scitechnol.com The separation can be influenced by factors such as the type and concentration of the surfactant, the pH of the buffer, and the applied voltage. scitechnol.comd-nb.info While conventional MEKC is common, innovative approaches like using a silica-layer coated capillary have demonstrated the ability to separate structurally similar compounds. d-nb.info

Table 1: Optimized HPLC-MS/MS Parameters for Saikosaponin Analysis

| Parameter | Condition |

|---|---|

| Column | Kinetex™ C18 (50 mm x 4.6 mm, 2.6 μm) researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and water researchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Analysis Time | Approximately 20 minutes researchgate.net |

This table presents a summary of optimized conditions based on published research for the analysis of saikosaponins, including this compound.

For any analytical method to be considered reliable for research, it must undergo a thorough validation process. ashdin.com This process establishes that the method is suitable for its intended purpose by evaluating several key parameters. scribd.com

Specificity: This ensures that the analytical method can accurately measure the analyte of interest without interference from other components in the sample, such as impurities or matrix components. imgroupofresearchers.comelementlabsolutions.com For this compound, this is particularly important due to the presence of isomeric saponin (B1150181) derivatives. nih.gov Complete resolution, achieved both chromatographically and mass spectroscopically, demonstrates the specificity of the method. researchgate.netnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. imgroupofresearchers.comquora.com It is often assessed by comparing results to a standard reference material or by performing recovery studies. globalresearchonline.net For saikosaponin analysis, methods have demonstrated good accuracy, with intraday and interday accuracy values falling within acceptable ranges. nih.gov

Precision: Precision reflects the reproducibility of the measurements, indicating how close multiple measurements of the same sample are to each other. imgroupofresearchers.comquora.com It is typically expressed as the relative standard deviation (RSD). Validated methods for saikosaponins have shown good precision with low RSD values for repeated analyses. nih.gov

Robustness: A robust analytical method remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. elementlabsolutions.comeuropa.eu Evaluation of robustness involves intentionally varying parameters such as mobile phase composition, pH, and column temperature to assess the impact on the results. europa.eu Establishing system suitability parameters is a consequence of robustness testing to ensure the validity of the procedure. europa.eu

Table 2: Validation Parameters for a Saikosaponin Quantification Method

| Parameter | Result |

|---|---|

| Linearity Range | ~1.65 or 4.98 to 1200 ng/mL nih.gov |

| Intraday Accuracy | 80% - 116% nih.gov |

| Interday Accuracy | 86% - 119% nih.gov |

| Intraday Precision (%RSD) | 0.8% - 11.8% nih.gov |

| Interday Precision (%RSD) | 1.1% - 15.5% nih.gov |

| Lower Limit of Quantitation (LLOQ) | ~16.5 to 49.4 pg on-column nih.gov |

This table provides an example of validation results from a published LC-MS/MS method for the quantification of saikosaponin derivatives.

Metabolomic Profiling for Investigating Biological Impact

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.gov It offers a powerful approach to investigate the biological impact of compounds like this compound by providing a snapshot of the metabolic state of a cell or organism. nih.govresearchgate.net

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify changes in response to a stimulus, such as exposure to this compound. mdpi.com This approach is valuable for generating new hypotheses about the mechanisms of action of a compound. nih.gov

In the context of this compound research, untargeted metabolomics has been used to explore its effects on cellular metabolism. nih.goveurekaselect.com For example, a study combining network pharmacology and untargeted metabolomics analysis was used to explore the in-depth mechanisms of Saikosaponin D. nih.gov Such studies often employ techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze the complex mixture of metabolites. mdpi.com The resulting data can reveal significant alterations in metabolic pathways, such as lipid metabolism, in response to the compound. nih.govmdpi.com

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the quantitative measurement of a specific, predefined set of metabolites. mdpi.com This approach is particularly useful for validating hypotheses generated from untargeted studies and for precisely quantifying this compound and its potential metabolites in biological samples.

The development of a targeted metabolomics method involves optimizing the analytical conditions for the specific analytes of interest. mdpi.com This often includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) to achieve high sensitivity and specificity. mdpi.com By focusing on a smaller number of metabolites, targeted methods can offer improved accuracy and precision for quantification. mdpi.com This approach would be instrumental in tracking the metabolic fate of this compound within a biological system.

Application of Spectroscopic Techniques for Research-Oriented Characterization

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of chemical compounds, including this compound. nih.govazooptics.com These methods provide detailed information about the molecular structure and functional groups present in the molecule. mdpi.com

The primary spectroscopic techniques used in this compound research are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) are fundamental for determining the complete chemical structure of this compound. researchgate.net These techniques provide information on the connectivity of atoms within the molecule. mdpi.com Quantitative ¹H-NMR (qNMR) has also been developed as a powerful tool for the direct quantification of saikosaponins, offering advantages in terms of robustness and not requiring standard compounds for calibration curves. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight of this compound, which helps in confirming its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural confirmation and for identifying the compound in complex mixtures. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. nih.govnih.gov

The combination of NMR and MS provides a comprehensive characterization of this compound, ensuring its unambiguous identification and structural integrity in research studies. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Saikosaponin |

| Acetonitrile |

| Formic acid |

| Methanol (B129727) |

Emerging Research Areas and Methodological Innovations for Saikogenin D

Network Pharmacology Approaches to Elucidate Complex Mechanisms

Network pharmacology represents a paradigm shift in drug discovery, moving from a "one target, one drug" model to a more holistic "multi-target, multi-component" approach. This is particularly well-suited for natural products like Saikogenin D, which often interact with multiple proteins and pathways to exert their therapeutic effects. The methodology integrates drug targeting, disease information, and bioinformatics to construct and analyze complex interaction networks, thereby predicting potential mechanisms and identifying key targets.

A recent study on the role of Saikosaponin D (SSD) in gastric cancer provides a clear example of this approach. nih.gov Researchers first identified potential targets for the compound using databases like PubChem and Swiss Target Prediction, while disease-related genes were sourced from databases such as GEO and Gene Cards. nih.gov By intersecting these two sets of targets, they identified 54 common targets. nih.gov Further analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, helped to pinpoint the most relevant biological processes and signaling pathways. nih.gov

Through this network analysis, six core targets were identified as being central to the mechanism of SSD in gastric cancer. nih.gov These findings were subsequently validated through in vitro experiments, which confirmed that SSD could inhibit cancer cell proliferation and invasion, in line with the predictions from the network model. nih.gov This approach not only illuminates the multifaceted nature of the compound's action but also provides a robust framework for identifying novel therapeutic applications and understanding drug resistance. spandidos-publications.com Similarly, network pharmacology has been applied to Saikogenin G (SGG), a metabolite of Saikosaponin D, to elucidate its potential mechanisms in treating major depressive disorder by identifying 78 overlapping genes between the compound and the disease. nih.govresearchgate.net

Table 1: Predicted Core Targets of Saikosaponin D in Gastric Cancer via Network Pharmacology

This table summarizes the key protein targets identified through network pharmacology analysis that link Saikosaponin D to the treatment of gastric cancer. These targets are central to pathways involved in cell survival, apoptosis, and metastasis.

| Core Target | Full Name | Primary Function in Cancer | Source |

|---|---|---|---|

| VEGFA | Vascular Endothelial Growth Factor A | Promotes angiogenesis, crucial for tumor growth and metastasis. | nih.gov |

| IL-2 | Interleukin-2 | A cytokine with complex roles in regulating immune responses against tumors. | nih.gov |

| CASP3 | Caspase-3 | A key executioner caspase in the apoptotic pathway. | nih.gov |

| BCL2L1 | Bcl-2-like protein 1 | An anti-apoptotic protein that promotes cell survival. | nih.gov |

| MMP2 | Matrix Metalloproteinase-2 | Degrades extracellular matrix, facilitating tumor invasion and migration. | nih.gov |

| MMP1 | Matrix Metalloproteinase-1 | Involved in the breakdown of extracellular matrix, aiding in cancer cell invasion. | nih.gov |

Integration of Multi-Omics Data (Transcriptomics, Proteomics, Metabolomics)

To gain a comprehensive understanding of the biological impact of this compound, researchers are increasingly turning to multi-omics strategies. This approach integrates data from different molecular levels—genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to construct a more complete picture of cellular responses. metwarebio.com The transcriptome reveals which genes are actively being expressed, the proteome shows the functional protein landscape, and the metabolome provides a direct snapshot of the physiological state and phenotype. metwarebio.com